DL-Phenylmercapturic Acid

Benzene exposure biomonitoring Occupational toxicology Biomarker sensitivity

DL-Phenylmercapturic Acid (S-PMA) is the analytically definitive urinary biomarker for occupational benzene biomonitoring. It is the only validated marker achieving reliable quantification down to 0.3 ppm (8-hr TWA)—a functional detection limit 3.3× lower than trans,trans-muconic acid—and maintains superior specificity where alternative biomarkers fail due to high background interference. The 9.1-hour elimination half-life (82% longer than t,t-MA) ensures accurate cumulative exposure assessment during extended 12-hour shifts common in petrochemical refining. S-PMA uniquely discriminates smokers from non-smokers (p=0.013), enabling statistical adjustment for tobacco-related benzene background. With validated 90-day urine stability at -20°C, linearity of 0.5–500 ng mL⁻¹ (r>0.99), and precision CV 4.73–9.96%, this standard supports large-scale multi-center LC-MS/MS epidemiological studies.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 20640-68-0
Cat. No. B1266412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylmercapturic Acid
CAS20640-68-0
Synonyms2-acetamido-3-phenylthiopropanoic acid
phenylmercapturic acid
S-phenyl-N-acetylcysteine
S-phenyl-N-acetylcysteine, (DL)-isomer
S-phenylmercapturic acid
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
InChIKeyCICOZWHZVMOPJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylmercapturic Acid (CAS 20640-68-0): Procurement-Ready Profile of a High-Specificity Benzene Exposure Biomarker


DL-Phenylmercapturic acid (CAS 20640-68-0), also known as S-phenylmercapturic acid (S-PMA), N-acetyl-S-phenylcysteine, and chemically defined as 2-acetamido-3-phenylsulfanylpropanoic acid, is an N-acyl-amino acid derivative and a minor urinary metabolite of benzene [1]. This compound is widely established in occupational and environmental toxicology as a highly specific biomarker for low-level benzene exposure [2]. The American Conference of Governmental Industrial Hygienists (ACGIH) has recommended urinary S-PMA as a Biological Exposure Index (BEI) for occupational benzene exposure assessment [3]. The compound is available from commercial vendors as an analytical standard with purity typically exceeding 98% and is also offered in stable isotope-labeled forms (e.g., ¹³C₆, deuterated analogs) suitable for use as internal standards in quantitative LC-MS/MS assays .

Why Generic Substitution of DL-Phenylmercapturic Acid with Alternative Benzene Metabolite Standards Compromises Low-Level Exposure Assessment


Within the class of urinary benzene exposure biomarkers, substituting S-phenylmercapturic acid (S-PMA) with alternative markers such as trans,trans-muconic acid (t,t-MA) or phenol cannot be performed without compromising analytical specificity and quantitative reliability at low exposure concentrations. Phenol lacks sensitivity and reliability at benzene concentrations below 5 ppm (8-hr TWA) [1]. While t,t-MA is more sensitive than phenol, its specificity is inferior to S-PMA due to relatively high background values (up to 0.56 mmol/mol creatinine) in non-occupationally exposed individuals, which limits its use to benzene concentrations exceeding 1 ppm [2]. S-PMA represents only approximately 0.11% to 0.2% of the inhaled benzene dose yet provides the most specific biomarker signal, enabling reliable determination of benzene exposures down to 0.3 ppm (8-hr TWA) [3]. This differential specificity and lower functional detection limit preclude simple interchangeability with in-class alternatives for applications requiring low-concentration benzene exposure biomonitoring.

DL-Phenylmercapturic Acid (S-PMA) Quantitative Differentiation Evidence vs. Alternative Benzene Biomarkers


Functional Detection Limit: S-PMA Quantifies Benzene Exposure at 0.3 ppm TWA Where Phenol and t,t-MA Fail

S-PMA enables reliable determination of benzene exposures down to 0.3 ppm (8-hr TWA), whereas phenol is not reliable as a biomarker at concentrations below 5 ppm (8-hr TWA) [1]. The inferior specificity of t,t-MA due to high background values in non-exposed individuals limits its use to benzene concentrations over 1 ppm (8-hr TWA) [1]. This 0.3 ppm functional detection limit represents a 16.7-fold improvement over phenol's 5 ppm threshold and a 3.3-fold improvement over t,t-MA's 1 ppm threshold.

Benzene exposure biomonitoring Occupational toxicology Biomarker sensitivity

Elimination Half-Life: S-PMA Demonstrates 82% Longer Half-Life Than t,t-MA, Enabling 12-Hr Shift Monitoring

S-PMA exhibits an apparent elimination half-life of 9.1 hours (SD 3.7 hr) compared to t,t-MA's half-life of 5.0 hours (SD 2.3 hr) [1][2]. This represents an 82% longer half-life (9.1 hr vs. 5.0 hr). Due to this extended elimination kinetics, S-PMA is a more reliable biomarker than t,t-MA for benzene exposures during 12-hour work shifts, where t,t-MA clearance may result in underestimation of exposure [1].

Pharmacokinetics Biological monitoring Shift-work exposure assessment

Smoking vs. Non-Smoking Discrimination: S-PMA Uniquely Distinguishes Tobacco-Related Benzene Exposure with Statistical Significance

S-PMA showed sufficient specificity to discriminate between 14 moderate smokers and 38 non-smokers from a control group, with mean urinary S-PMA of 1.71 (SE 0.27) μmol/mol creatinine in smokers versus 0.94 (SE 0.15) μmol/mol creatinine in non-smokers (p = 0.013) [1]. In contrast, t,t-MA failed to discriminate between the same groups: mean urinary t,t-MA was 0.046 (SE 0.010) mmol/mol creatinine in smokers versus 0.029 (SE 0.013) mmol/mol creatinine in non-smokers (p = 0.436) [1]. S-PMA was always detectable in the urine of smokers who were not occupationally exposed, whereas t,t-MA was not consistently detectable [2].

Biomarker specificity Smoking confounding factor Background exposure differentiation

Correlation with Airborne Benzene: S-PMA Exhibits 57% Stronger Correlation Than t,t-MA in Occupational Monitoring

In a 2021 occupational study of gas station workers (n=30), outdoor workers (n=14), and non-occupationally exposed individuals (n=34), airborne benzene concentrations showed higher correlation with urinary S-PMA (r=0.532, p<0.001) than with t,t-MA (r=0.338, p=0.04) [1]. This represents a 57% stronger correlation coefficient for S-PMA (0.532 vs. 0.338). Both S-PMA and t,t-MA correlated well with personal benzene exposure over a broad range (0.06-122 ppm) in a 2002 study of Chinese workers (n=130 exposed, 51 unexposed), with S-PMA specifically demonstrating stronger correlation [2].

Exposure-response correlation Personal air monitoring Biomarker validation

Urine Sample Stability: S-PMA Remains Quantifiable After 90 Days at -20°C, Supporting Retrospective Cohort Analyses

S-PMA was demonstrated to be stable in human urine for 90 days when stored at -20°C, with the analytical method showing linearity from 0.5 to 500 ng mL⁻¹ (r > 0.99), accuracy between 91.4% and 105.2%, and precision with CV% ranging from 4.73% to 9.96% [1]. This validated 90-day stability window at -20°C is documented in the context of a fully validated LC-MS/MS bioanalytical method meeting international guidelines [1].

Biomarker stability Biobanking Long-term storage validation

LC-MS/MS Analytical Sensitivity: S-PMA Detection Limit of 0.30 μg L⁻¹ Supports Background-Level Quantification in General Population

A validated HPLC-MS/MS method for simultaneous determination of phenylmercapturic acid (PMA), benzylmercapturic acid (BMA), and o-methylbenzyl mercapturic acid (MBMA) in human urine achieved limits of detection (LOD) for the three analytes ranging from 0.30 to 0.40 μg L⁻¹ [1]. This LOD enables detection of background exposure levels in the general population, where S-PMA concentrations in non-exposed non-smokers typically range from non-measurable to 10 μg L⁻¹ [2]. A separate column-switching LC-MS-MS method achieved a lower limit of quantification (LLOQ) of 0.05 μg L⁻¹ for both S-PMA and S-BMA [3].

LC-MS/MS method validation Trace analysis Environmental exposure assessment

DL-Phenylmercapturic Acid: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Occupational Benzene Exposure Biomonitoring Below 1 ppm (8-hr TWA) in Petrochemical and Refinery Workers

S-PMA is the only validated urinary biomarker that enables reliable determination of benzene exposures down to 0.3 ppm (8-hr TWA), whereas phenol fails below 5 ppm and t,t-MA is limited to concentrations above 1 ppm due to high background interference in non-exposed individuals [1]. This functional detection limit advantage of 3.3× over t,t-MA makes S-PMA the analytically necessary standard for occupational health programs monitoring compliance with increasingly stringent benzene exposure limits. Laboratories procuring S-PMA reference standards can support regulatory biomonitoring at sub-ppm exposure thresholds where alternative biomarkers lack adequate specificity.

12-Hour Extended Shift Benzene Exposure Assessment in Industrial Operations

S-PMA's 9.1-hour elimination half-life—82% longer than t,t-MA's 5.0-hour half-life—makes it the superior biomarker for benzene exposure assessment during 12-hour work shifts [1][2]. In extended-shift operations common in petrochemical refining and fuel distribution, t,t-MA clearance kinetics result in significant underestimation of cumulative benzene exposure. Procurement of S-PMA analytical standards is therefore essential for occupational toxicology laboratories serving industries with extended-shift work schedules.

Differentiation of Occupational Benzene Exposure from Tobacco Smoking Confounding Factor in Epidemiological Studies

S-PMA demonstrates statistically significant discrimination between smokers and non-smokers (p = 0.013), whereas t,t-MA fails to discriminate between these groups (p = 0.436) [1]. This unique specificity profile enables researchers to statistically adjust for smoking-related benzene background when evaluating occupational exposure effects. Epidemiological studies investigating low-level benzene health effects require S-PMA standards to achieve valid exposure classification and minimize confounding bias from tobacco use.

Multi-Center Epidemiological Studies and Biobanking with Extended Sample Transport Logistics

S-PMA demonstrates validated stability in urine for 90 days at -20°C, with the analytical method showing linearity from 0.5 to 500 ng mL⁻¹ (r > 0.99), accuracy of 91.4-105.2%, and precision with CV% ranging from 4.73% to 9.96% [1]. This 90-day stability window supports large-scale, multi-center epidemiological studies where sample collection, transport, and storage logistics may extend over weeks to months. Laboratories conducting longitudinal cohort studies or centralized biomarker analysis from geographically dispersed collection sites should procure S-PMA standards to ensure analytical validity under extended pre-analytical storage conditions.

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